molecular formula C21H15NO6S2 B2377423 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide CAS No. 881295-76-7

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide

Cat. No.: B2377423
CAS No.: 881295-76-7
M. Wt: 441.47
InChI Key: PNEFIWVNMPKWBS-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzamide core: This can be achieved through the reaction of 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the oxathiol group: This step may involve the cyclization of a suitable precursor in the presence of sulfur and oxygen sources.

    Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the oxathiol ring.

    Reduction: Reduction reactions could target the carbonyl groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the benzene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicine, derivatives of benzamides are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzamide: A simpler analog without the oxathiol and sulfonyl groups.

    N-phenylsulfonylbenzamide: Lacks the methoxy and oxathiol groups.

    Benzamide: The parent compound without any substituents.

Uniqueness

The uniqueness of 4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

N-(benzenesulfonyl)-4-methoxy-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S2/c1-27-16-10-7-14(8-11-16)20(23)22(30(25,26)17-5-3-2-4-6-17)15-9-12-18-19(13-15)29-21(24)28-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFIWVNMPKWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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